molecular formula C17H19NO3 B8346332 Tolmetin-d3 Ethyl Ester

Tolmetin-d3 Ethyl Ester

Cat. No.: B8346332
M. Wt: 285.34 g/mol
InChI Key: ZWFRUUBPYBQDCX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Tolmetin-d3 Ethyl Ester involves several key steps. One common synthetic route includes the reaction of 1-methylpyrrole-2-acetonitrile with p-toluoyl chloride in the presence of a base such as sodium hydroxide. This reaction yields 1-methyl-5-p-toluoylpyrrole-2-acetic acid, which is then esterified to form the ethyl ester derivative .

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality tolmetin suitable for pharmaceutical applications .

Chemical Reactions Analysis

Tolmetin-d3 Ethyl Ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted pyrrole derivatives and carboxylic acids .

Scientific Research Applications

Tolmetin-d3 Ethyl Ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tolmetin-d3 Ethyl Ester involves the inhibition of COX enzymes, specifically COX-1 and COX-2. By blocking these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to decreased inflammation, pain relief, and reduced fever .

Comparison with Similar Compounds

Tolmetin-d3 Ethyl Ester can be compared with other NSAIDs such as ibuprofen, naproxen, and indomethacin. While all these compounds share similar anti-inflammatory properties, tolmetin is unique in its specific inhibition profile of COX enzymes and its pharmacokinetic properties .

Similar Compounds

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate

InChI

InChI=1S/C17H19NO3/c1-4-21-16(19)11-14-9-10-15(18(14)3)17(20)13-7-5-12(2)6-8-13/h5-10H,4,11H2,1-3H3

InChI Key

ZWFRUUBPYBQDCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(N1C)C(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 0.0516 mole of p-tolyl magnesium bromide in ether (40 ml.) is added 5.0 g. (0.0274 mole) of cadmium chloride. The mixture is refluxed for 20 minutes, 50 ml. of dry benzene is added and the ether is distilled off. To this solution of di-(p-tolyl) cadmium is added dropwise 5.9 g. (0.0258 mole) of ethyl 5-chlorocarbonyl-1-methylpyrrole-2-acetate in 25 ml. of benzene. The mixture is stirred at room temperature for 1 hour and poured into dilute HCl. The mixture is extracted with ether. The ether extract is washed successively with dimethylaminopropylamine solution, dilute HCl. and brine and then dried (anhydrous MgSO4). The solvent is evaporated in vacuo. The residue is crystallized from methyl cyclohexane and recrystallized from ethanol to give white crystalline ethyl 1-methyl-5-p-toluoylpyrrole-2-acetate, m.p. 70°-71°C.
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40 mL
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Synthesis routes and methods II

Procedure details

To a stirred and chilled (-60°C.) solution of 5.0 g. (0.022 mole) of ethyl 5-chlorocarbonyl-1-methylpyrrole-2-acetate in 300 ml. of dry toluene is added in one portion 0.70 g. (0.0044 mole) of anhydrous FeCl3, weighed under 5 ml. of toluene and dissolved in 2 ml. of ether. The freshly prepared Grignard solution of 0.023 mole of p-tolylmagnesium bromide in 15 ml. ether is added dropwise, under hydrogen, to the above reaction mixture at such a rate so as to maintain the reaction temperature at -60 ± 2°C. The mixture is stirred at that temperature for another hour, then hydrolyzed with ice water and made strongly acidic with 3N HCl-ice. The aqueous layer is washed 3 times with benzene and the combined organic layers are washed sequentially with 3-dimethylaminopropylamine-ice, 3N HCl-ice, and saturated NaHCO3 solution. The organic layer is dried over anhydrous MgSO4, filtered and the solvent evaporated off to give about 2.0 g. (20%) of a solid residue with thin layer chromatography (film, silica, 1:3 EtOAo/cyclohexane) showing two major spots (rf - 0.54, 0.90). Column chromatography on 50 g. of CC-4 silica and sequential elution with hexane, hexane-benzene, benzene and benzene-ether gives the desired product (eluted with 10% Et2O/benzene) as an oil (0.75 g., 12% yield). Crystallization from MeOH gives about 350 mg. of a white solid, ethyl 1-methyl-5-(p-toluoyl)pyrrole-2-acetate, m.p. 68°-70°C.
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ethyl 5-chlorocarbonyl-1-methylpyrrole-2-acetate
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Reaction Step Eleven
Yield
10%

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